An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate
An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides a comprehensive overview of the chemical and physical properties of Methyl 4-fluoro-2-methylbenzoate, its synthesis, and its applications, with a focus on providing actionable data and methodologies for professionals in scientific research and development.
Chemical Structure and Identifiers
The chemical structure of Methyl 4-fluoro-2-methylbenzoate consists of a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, and a methyl ester group at position 1.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 4-fluoro-2-methylbenzoate[1] |
| CAS Number | 174403-69-1 |
| Molecular Formula | C₉H₉FO₂[2] |
| Molecular Weight | 168.17 g/mol |
| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=C(C)C=C(F)C=C1[1] |
| Synonyms | 4-Fluoro-2-methylbenzoic acid methyl ester, Benzoic acid, 4-fluoro-2-methyl-, methyl ester[1] |
Physicochemical Properties
Methyl 4-fluoro-2-methylbenzoate is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless Liquid | |
| Boiling Point | 206 °C at 760 mmHg | [3] |
| Density | 1.137 g/cm³ | [4] |
| Flash Point | 77 °C | [3][4] |
| Purity | Typically ≥97% | [4] |
Spectral Data
Detailed spectral data for Methyl 4-fluoro-2-methylbenzoate is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. For reference, spectral data of a closely related isomer, Methyl 4-fluorobenzoate, is provided where available.
Table 3: Spectral Data Summary
| Spectrum Type | Expected/Observed Data |
| ¹H NMR | Expected signals for aromatic protons, a methyl ester singlet, and a methyl group singlet. |
| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methoxy carbon, and a methyl carbon. |
| IR Spectroscopy | Expected characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 168. |
Note: While a definitive spectrum for Methyl 4-fluoro-2-methylbenzoate was not found in the search, a supplier, ChemicalBook, indicates the availability of such data.[5] Researchers are advised to consult commercial suppliers for specific spectral information.
Synthesis
The primary route for the synthesis of Methyl 4-fluoro-2-methylbenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.
Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor)
A common method for the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[6]
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid [6]
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Reaction Setup: In a suitable reaction vessel, dissolve m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent (e.g., 1,2-dichloroethane).
-
Catalysis: Cool the mixture and add a Lewis acid catalyst, such as anhydrous aluminum trichloride.
-
Acylation: Maintain the reaction at a controlled temperature while monitoring the progress by a suitable analytical method (e.g., HPLC).
-
Hydrolysis: Upon completion, the intermediate is hydrolyzed under alkaline conditions (e.g., using a 30% aqueous solution of sodium hydroxide).
-
Acidification and Isolation: The reaction mixture is then acidified (e.g., with concentrated hydrochloric acid) to precipitate the crude product.
-
Purification: The crude 4-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.
Fischer Esterification to Methyl 4-fluoro-2-methylbenzoate
The final product is obtained by the acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with methanol.
Experimental Protocol: Fischer Esterification (Adapted from a general procedure for benzoic acid esterification)[7]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to reach equilibrium, typically several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 4-fluoro-2-methylbenzoate. Further purification can be achieved by distillation.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for Methyl 4-fluoro-2-methylbenzoate.
Applications in Research and Drug Development
Methyl 4-fluoro-2-methylbenzoate is primarily utilized as a versatile building block in organic synthesis.[4] Its fluorinated structure makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. It is often employed in the synthesis of compounds with potential anti-inflammatory or antimicrobial activities.
While specific biological activities of Methyl 4-fluoro-2-methylbenzoate itself are not documented in the reviewed literature, its role as an intermediate is crucial in the drug discovery and development process.[4]
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity or the involvement of Methyl 4-fluoro-2-methylbenzoate in any signaling pathways. Its primary role appears to be that of a synthetic intermediate. Therefore, a diagram for a signaling pathway involving this specific compound cannot be provided at this time. Researchers investigating novel fluorinated compounds may find this molecule to be a valuable starting point for the synthesis of new chemical entities with potential biological activities.
Safety and Handling
Methyl 4-fluoro-2-methylbenzoate is considered hazardous. The following is a summary of its hazard information.
Table 4: Hazard and Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled[3] |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-fluoro-2-methylbenzoate is a valuable chemical intermediate with applications in pharmaceutical and materials science research. This guide has provided a summary of its chemical and physical properties, a detailed methodology for its synthesis, and an overview of its applications. While direct biological activity data for this compound is not currently available, its role as a precursor to potentially bioactive molecules underscores its importance in the field of drug discovery. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.
References
- 1. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-fluoro-2-methylbenzoate(174403-69-1) 1H NMR spectrum [chemicalbook.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]

